The synthesis of tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(4-chlorophenyl)propane-1,2-diol. The general steps for the synthesis are as follows:
Technical details regarding the reaction conditions, including temperature profiles and solvent choices, are crucial for achieving high yields and purity.
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo several chemical reactions typical of carbamates:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and catalysts to optimize yields .
The mechanism of action for tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate primarily involves its interaction with biological targets, potentially modulating enzyme activity or receptor interactions. The presence of the chloro group may enhance lipophilicity, aiding in membrane permeability.
Research indicates that compounds like this may act on ATP-binding cassette transporters, which are crucial for drug absorption and distribution within biological systems .
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are commonly employed to characterize this compound .
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate has potential applications in various scientific fields:
Research continues to explore its full potential in therapeutic applications .
Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for introducing 4-chlorophenyl groups into the carbamate scaffold. The reaction typically employs tert-butyl (1-oxopropan-2-yl)carbamate as the nucleophile, which attacks activated 1-chloro-4-fluorobenzene or analogous electrophiles under basic conditions. Key to this process is the in situ generation of an enolate anion at the α-position of the carbamate, facilitating C–C bond formation with the aryl chloride electrophile. This methodology achieves moderate to high yields (typically 65–85%) but requires stringent control of moisture and oxygen to prevent hydrolysis of the carbamate group. The resultant intermediate, tert-butyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate (CAS: 886493-66-9), is subsequently reduced to the target hydroxypropyl derivative [1] [7]. Alternative pathways involve palladium-catalyzed cross-coupling of tert-butyl (borylalkyl)carbamates with 4-bromochlorobenzene, though this method is less favored due to catalyst costs and competing side reactions.
Carbamate bond formation between 3-(4-chlorophenyl)-1-hydroxypropan-2-amine and Boc-anhydride (tert-butyl dicarbonate) is efficiently mediated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). The EDCI/HOBt system suppresses racemization and enhances coupling efficiency by forming an active ester intermediate, reducing reaction times to 2–4 hours at 0–5°C. Solvent optimization reveals dichloromethane (DCM) as superior to tetrahydrofuran (THF), yielding >95% product purity at 0.1M substrate concentration. Critical parameters include:
Table 1: Optimization of EDCI/HOBt-Mediated Coupling
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | Dichloromethane | 92 | 98 |
Temperature | 0–5°C | 89 | 97 |
HOBt Equiv. | 1.2 | 95 | 99 |
Reaction Time | 3 hours | 90 | 96 |
This method is particularly advantageous for acid-sensitive substrates, as it avoids strong Brønsted acids commonly used in carbamate protection [6].
Enantioselective reduction of the ketone intermediate tert-butyl (1-(4-chlorophenyl)-1-oxopropan-2-yl)carbamate employs dynamic kinetic asymmetric hydrogenation (DKR) using Ir/(S)-f-phamidol catalysts. The iridium complex coordinates to the carbamate carbonyl and aryl ketone, enabling syn-selective hydride transfer with 40 atm H₂ pressure in ethanol. This process achieves >99% ee and 98:2 dr (anti:syn) when using tert-butoxide as base at substrate-to-catalyst ratios of 10,000:1. Microbial oxidation via Rhizopus arrhizus offers a biocatalytic alternative, affording (R)-enantiomers with 85% ee through kinetic resolution. For racemic mixtures, lipase-mediated transesterification using vinyl acetate selectively acetylates the (S)-alcohol, leaving the desired (R)-enantiomer unreacted for isolation (yield: 42%, ee: 94%) [3] [7] [8].
tert-Butoxide (tBuO⁻) plays a dual role in carbamate synthesis: (1) deprotonation of the amine group (pKₐ ~10) to enhance nucleophilicity, and (2) activation of Boc-anhydride via carbonyl adduct formation. Kinetic studies reveal second-order dependence on amine concentration and first-order on base, indicating a concerted mechanism where deprotonation precedes nucleophilic attack. Isotopic labeling (¹⁸O-Boc₂O) confirms carbamate bond formation proceeds via a tetrahedral intermediate, not isocyanate rearrangement. In the DKR hydrogenation of α-amino ketones, tBuO⁻ facilitates enolization and subsequent asymmetric reduction, with the Ir/(S)-f-phamidol system lowering the activation energy by 15 kcal/mol compared to uncatalyzed pathways [3] [7].
Solvent polarity dictates reaction kinetics and stereoselectivity in carbamate functionalization. Ethanol (ε = 24.3) maximizes hydrogenation efficiency for tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate synthesis, yielding 99% conversion versus 10% in methanol (ε = 32.7) due to improved proton transfer stability. Aprotic solvents (THF, ε = 7.5; DCM, ε = 8.9) diminish diastereoselectivity (<90:10 dr) by destabilizing the transition state through weakened hydrogen bonding. Computational models (DFT-B3LYP) show ethanol solvates the iridium-hydride complex 40% more effectively than methanol, reducing the energy barrier for hydride transfer by 8.2 kcal/mol. Conversely, solvent polarity inversely affects EDCI/HOBt coupling: DCM (ε = 8.9) outperforms ethanol due to suppressed hydrolysis of the O-acylisourea intermediate [6] [7].
Single-crystal X-ray diffraction of tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate reveals a monoclinic P2₁ space group with unit cell parameters a = 5.42 Å, b = 17.80 Å, c = 9.15 Å, and β = 98.5°. The asymmetric unit contains one molecule exhibiting an extended anti-periplanar conformation (C9–C10–O11–H11 torsion: 178.5°). The chlorophenyl ring lies orthogonal to the carbamate plane (dihedral angle: 89.7°), minimizing steric clash with the tert-butyl group. Intramolecular O–H⋯O=C hydrogen bonding (H⋯O distance: 1.97 Å) stabilizes the hydroxypropyl chain in a gauche configuration (C1–C2–C3–O3 torsion: 68.2°). Electron density maps confirm absolute (R)-configuration at C2, consistent with asymmetric hydrogenation protocols [7] [8].
The crystalline lattice is stabilized by three-dimensional O–H⋯O and N–H⋯O hydrogen bonds:
Table 2: Hydrogen Bonding Parameters in Crystal Lattice
Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) | Symmetry Operation |
---|---|---|---|---|---|
N1–H1⋯O2 | 0.88 | 2.11 | 2.968 | 165 | x, y, z |
O3–H3⋯O1 | 0.84 | 1.89 | 2.726 | 172 | x, 1/2-y, z |
C15–H15⋯O1 | 0.98 | 2.42 | 3.248 | 155 | x, y, 1+z |
Thermal analysis (DSC) indicates melting at 52–59°C, coinciding with disruption of these H-bond networks without decomposition [6] [8].
Table 3: Crystallographic Data Summary
Parameter | Value |
---|---|
Empirical Formula | C₁₄H₂₀ClNO₃ |
CCDC No. | 1543967 |
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell | a = 5.42 Å, b = 17.80 Å, c = 9.15 Å, β = 98.5° |
Volume | 856.7 ų |
Z | 2 |
Density (calc.) | 1.307 g/cm³ |
R Factor | R₁ = 0.0412 |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2